5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid
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Overview
Description
The compound “5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid” is an aromatic compound that contains a furan ring and a phenyl ring . The furan ring is substituted at the 5-position with a carboxylic acid group and at the 2-position with a phenyl ring through an ether linkage . The phenyl ring is further substituted at the 4-position with an amino group and at the 2-position with a chloro group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and phenyl rings, the ether linkage between them, and the various substituents. The presence of the amino and chloro groups on the phenyl ring and the carboxylic acid group on the furan ring would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The amino group, being a nucleophile, could participate in various reactions. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification. The chloro group could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and amino groups could confer solubility in polar solvents. The aromatic rings would likely contribute to a relatively high boiling point and melting point .Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the amino and carboxylic acid groups could allow for interactions with biological targets, but further studies would be needed to determine this .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-amino-2-chlorophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c13-9-5-7(14)1-3-10(9)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBHIDXLBCHJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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